molecular formula C12H10N2 B1412782 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole CAS No. 1824572-21-5

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole

Cat. No.: B1412782
CAS No.: 1824572-21-5
M. Wt: 182.22 g/mol
InChI Key: NZQZULPSQYKVDG-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole is a high-purity, research-grade chemical compound featuring a unique molecular structure that combines an imidazole heterocycle with an ethynylphenyl moiety. This structure makes it a valuable synthetic intermediate for constructing more complex molecules in medicinal chemistry and materials science research. The compound is provided with comprehensive analytical data (including 1 H NMR, LC-MS, and HPLC purity) to ensure batch-to-batch consistency and reliability for research applications. The primary research value of this compound lies in its dual functionality. The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions, while the terminal alkyne group provides a versatile handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This combination makes it particularly useful for developing targeted therapies and probing biological systems. Furthermore, alkynes are established as key functional groups in advanced medicinal chemistry applications, displaying notable bioactivity and serving as important components in inhibitors for enzymes like monoamine oxidase (MAO) and cholinesterases (ChEs), as well as in ligands for various receptors . In pharmaceutical research, this compound serves as a key building block for the synthesis of potential antimicrobial agents, given the well-documented activity of imidazole derivatives against bacterial and fungal pathogens . Its structural features are also relevant in the development of novel ligands and probes. Researchers utilize this compound under the strict understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-ethynylphenyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-11-4-6-12(7-5-11)14-9-8-13-10(14)2/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQZULPSQYKVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Synthesis of Imidazole Derivatives

A catalyst-free method for synthesizing 2,4-disubstituted imidazoles from benzimidamides and vinyl azides through [3 + 2] cyclization has been described. The reaction of benzimidamide 1a with (1-azidovinyl) benzene 2a was tested under various conditions, as summarized in the table below. The optimal conditions involve using 1.5 equivalents of 1a , 1.0 equivalent of 2a , and 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in acetonitrile at 80 °C, yielding 89% of the desired product.

Entry Catalyst (mol %) Base (1.5 equiv) Temp (°C) Solvent Yield (%)
1 I2 (10) rt CH3CN
2 I2 (20) 65 CH3CN traces
3 I2 (20) K2CO3 65 CH3CN 23
4 K2CO3 65 CH3CN 22
5 K2CO3 80 CH3CN 55
6 K2CO3 80 DCE 49
7 K2CO3 80 DMF 67
8 K2CO3 80 DMSO 55
9 K2CO3 80 toluene 45
10 Na2CO3 80 CH3CN 51
11 Cs2CO3 80 CH3CN 42
12 tBuOK 80 CH3CN 61
13 Et3N 80 CH3CN 44
14 DBU 80 CH3CN 89
15 DBN 80 CH3CN 73
16 DABCO 80 CH3CN 69
17 DBU 80 DMSO 72
18 DBU 80 NMP 65
19 DBU 80 H2O 45
20 80 CH3CN nr

Reaction conditions, unless otherwise stated: 0.3 mmol of 1a , 0.2 mmol of 2a , 0.3 mmol of base, and 2 mL of solvent were placed in a reaction tube, 8 h, isolated yield.

Chemical Reactions

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole can undergo several types of chemical reactions:

  • Oxidation The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or chromium trioxide in acidic medium.
  • Reduction The imidazole ring can be reduced under specific conditions, such as hydrogen gas in the presence of a palladium catalyst, to form saturated imidazole derivatives.
  • Substitution The phenyl ring can undergo electrophilic substitution reactions, such as nitration with nitric acid and sulfuric acid or halogenation with bromine or chlorine.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Intermediate for Organic Synthesis

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole serves as an important intermediate in the synthesis of complex organic molecules and polymers. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This compound is often synthesized via the Sonogashira coupling reaction, which effectively forms carbon-carbon bonds between terminal alkynes and aryl halides using palladium catalysts.

2. Mechanistic Studies

The unique structural features of this compound facilitate its use in mechanistic studies of chemical reactions. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme and receptor activities.

1. Anticancer Potential

Recent research has demonstrated the anticancer properties of this compound. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The compound induces apoptosis by modulating pro-apoptotic and anti-apoptotic protein levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHeLa18.5323–46
Control (5-FU)HeLa39.6-
Control (MTX)A54975.87-

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds derived from this structure have shown promising results compared to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
Reference (Norfloxacin)S. aureus20
This compoundE. coli14
Reference (Ampicillin)E. coli22

Industrial Applications

1. Material Science

In materials science, this compound is utilized in the production of advanced materials such as conductive polymers and optoelectronic devices. The compound's ability to form stable structures under various conditions makes it suitable for applications in electronics and photonics.

2. Drug Discovery

The compound is being investigated for its potential therapeutic properties, particularly in drug discovery efforts targeting cancer and infectious diseases. Its unique interactions with biological targets make it a candidate for developing new pharmacological agents .

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Imidazole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 2 Notable Features
1-(4-Ethynylphenyl)-2-methyl-1H-imidazole 4-Ethynylphenyl (rigid, conjugated) Methyl High rigidity; sp-hybridized ethynyl group
1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole 4-Chlorophenoxybutyl (flexible) Methyl Bulky substituent; potential for hydrophobic interactions
1-([1,1’-Biphenyl]-4-yl)-2-methyl-1H-imidazole Biphenyl (planar, aromatic) Methyl Extended π-system; enhanced steric bulk
2-Methyl-1-trityl-1H-imidazole Trityl (bulky, triphenylmethyl) Methyl Steric hindrance; potential for stabilizing radicals
5-Methyl-2-phenyl-1H-imidazole-4-methanol Phenyl (aromatic) Methanol at position 4 Hydrogen-bonding capability; polar functional group

Key Observations:

  • The ethynyl group in the target compound enhances conjugation and rigidity compared to alkyl chains (e.g., butyl in ) or bulky trityl groups .
  • Biphenyl-substituted analogs () exhibit extended aromatic systems, which may improve π-π stacking in crystal structures or biological targets but lack the ethynyl group’s reactivity .
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas the ethynyl group offers a balance of moderate electron withdrawal and structural linearity .

Stability and Reactivity

  • The ethynyl group may increase susceptibility to oxidation compared to alkyl or aryl substituents but offers opportunities for functionalization via click chemistry .
  • Bulky substituents (e.g., trityl in ) enhance steric protection, improving stability under harsh conditions but reducing reactivity .

Biological Activity

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the Sonogashira coupling reaction , which combines a terminal alkyne with an aryl halide in the presence of a palladium catalyst. This method is favored for its efficiency and the mild reaction conditions it requires, often conducted at room temperature with a mild base in an aqueous medium.

Chemical Structure:

  • Molecular Formula: C12H11N
  • CAS Number: 1824572-21-5

The biological activity of this compound is attributed to its unique structural features. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring may coordinate with metal ions in enzyme active sites. These interactions can modulate enzyme and receptor activities, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound demonstrated significant antiproliferative activity against several cancer cell lines, including HeLa and A549. The compound induced apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundHeLa18.5323–46
Control (5-FU)HeLa39.6-
Control (MTX)A54975.87-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated that it exhibited moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the imidazole structure can enhance its antibacterial efficacy .

Case Studies

  • Anticancer Efficacy Study : In a study assessing the efficacy of imidazole derivatives, this compound was shown to significantly inhibit cell proliferation in tumor cells compared to normal cells. The study reported an apoptosis rate of 68.2% at a concentration of 3.24 µM, indicating its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Evaluation : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial activities using the cylinder well diffusion method. Among these, compounds similar to this compound showed promising results against E. coli and B. subtilis, suggesting that structural variations can lead to enhanced biological effects .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, and how are reaction conditions validated?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-iodophenyl-substituted imidazole precursors and terminal alkynes under Pd/Cu catalysis . Key steps include:
  • Reagent Optimization : Use of tetrakis(dimethylamino)ethylene (TDAE) to enhance coupling efficiency .
  • Spectroscopic Validation : IR spectroscopy (C≡C stretch ~2100 cm⁻¹) and ¹H/¹³C NMR (ethynyl proton absence, aromatic proton splitting patterns) confirm structural integrity .
    Table 1 : Typical Reaction Conditions
CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄/CuITHF8072–85

Q. How is the purity and structural identity of this compound confirmed?

  • Methodological Answer :
  • Chromatography : HPLC with C18 columns (MeCN/H₂O, 70:30) assesses purity (>98%) .
  • Elemental Analysis : Combustion analysis (C, H, N) matches calculated values within ±0.3% .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles between imidazole and phenyl rings .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm, singlet) .
  • ¹³C NMR : Ethynyl carbons (δ 80–90 ppm), imidazole carbons (δ 120–140 ppm) .
  • FT-IR : C≡C stretch (~2100 cm⁻¹), C-N imidazole ring (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the ethynyl group .
    Table 2 : DFT-Calculated Properties
PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.7
Dipole Moment (D)3.8

Q. How does the compound behave in coordination chemistry, and what structural motifs emerge in metal complexes?

  • Methodological Answer :
  • Coordination Modes : The imidazole N atom binds to Zn(II) or Cu(II), forming distorted tetrahedral geometries (e.g., Zn–N bond: ~2.0 Å) .
  • Supramolecular Assembly : π-Stacking between ethynylphenyl groups creates 1D polymeric chains .
    Figure 1 : ORTEP diagram (generated via SHELXL ) showing Zn(II) coordination environment .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer :
  • Data Validation : Use R-factor convergence (<0.05) and residual electron density maps (±0.3 eÅ⁻³) to assess model accuracy .
  • Software Tools : SHELX for refinement ; PLATON to check for missed symmetry .

Q. What methodologies evaluate the biological activity of this compound and its derivatives?

  • Methodological Answer :
  • Antifungal Assays : Broth microdilution (MIC: 8–16 µg/mL against Candida albicans) .
  • Docking Studies : AutoDock Vina models interactions with fungal CYP51 (binding energy: -9.2 kcal/mol) .

Q. How is environmental stability assessed, and what degradation pathways are identified?

  • Methodological Answer :
  • Hydrolysis Studies : Monitor pH-dependent degradation (t₁/₂: 48 hrs at pH 7.4) via LC-MS .
  • Photolysis : UV-Vis spectroscopy tracks ethynyl group oxidation under UV light (λ = 254 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethynylphenyl)-2-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-Ethynylphenyl)-2-methyl-1H-imidazole

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